2,4,6-Cycloheptatrien-1-one, 2,2'-thiobis(7-hydroxy-
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Overview
Description
2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) is a complex organic compound known for its unique structure and properties It consists of a seven-membered ring with conjugated double bonds and a ketone group, along with two hydroxyl groups connected via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) can be achieved through several methods. One common approach involves the reaction of 1,2-cycloheptadiene with sulfur and subsequent oxidation to introduce the hydroxyl groups. Another method includes the use of cycloheptatriene as a starting material, followed by thiolation and hydroxylation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic methods and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic ring and functional groups allow it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms .
Comparison with Similar Compounds
Tropolone: A structurally related compound with a hydroxyl group at the 2-position.
Tropone: Lacks the hydroxyl groups and sulfur linkage but shares the aromatic ring structure.
Thujaplicin: Another hydroxylated tropone derivative with notable biological activities
Uniqueness: 2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) is unique due to its sulfur linkage and dual hydroxyl groups, which confer distinct chemical reactivity and biological properties compared to its analogs .
Properties
CAS No. |
82131-75-7 |
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Molecular Formula |
C14H10O4S |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
2-hydroxy-3-(2-hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)sulfanylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H10O4S/c15-9-5-1-3-7-11(13(9)17)19-12-8-4-2-6-10(16)14(12)18/h1-8H,(H,15,17)(H,16,18) |
InChI Key |
GRAKHGFVPASAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=O)C=C1)O)SC2=C(C(=O)C=CC=C2)O |
Origin of Product |
United States |
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